molecular formula C8H9N3S B13797879 2-Methyl-1,3-benzothiazole-5,7-diamine

2-Methyl-1,3-benzothiazole-5,7-diamine

Cat. No.: B13797879
M. Wt: 179.24 g/mol
InChI Key: QCKXNPCFZAVSFH-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazole-5,7-diamine is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. The presence of the methyl group and the diamine functionality at specific positions on the benzothiazole ring imparts unique chemical properties to this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-benzothiazole-5,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as Dess-Martin periodinane (DMP) for oxidation reactions , and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols. Substitution reactions typically result in the formation of various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzothiazole-5,7-diamine involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . The compound’s ability to bind to these targets and modulate their activity is attributed to its unique chemical structure and functional groups.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-5,7-diamine

InChI

InChI=1S/C8H9N3S/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,9-10H2,1H3

InChI Key

QCKXNPCFZAVSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2S1)N)N

Origin of Product

United States

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